2-(1H-benzimidazol-2-yl)quinoline
Overview
Description
“2-(1H-benzimidazol-2-yl)quinoline” is a compound that has been studied in the context of its coordination compounds with cobalt and manganese . It has been used as a ligand in these compounds, which have potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs .
Synthesis Analysis
The synthesis of “2-(1H-benzimidazol-2-yl)quinoline” and its coordination compounds with cobalt and manganese has been described . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system .Molecular Structure Analysis
The molecular formula of “2-(1H-benzimidazol-2-yl)quinoline” is C16H11N3 . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system . The metal (II) environment exhibits trigonal bipyramidal coordination .Chemical Reactions Analysis
The reaction of “2-(1H-benzimidazol-2-yl)quinoline” with cobalt and manganese ions has been studied . The complexes show the presence of N–H …Cl, C–H…Cl hydrogen bonds and strong intramolecular C–H…O interactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 505.3±42.0 °C at 760 mmHg, and a flash point of 239.6±20.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Electrocatalytic CO2 Reduction
This compound has been used in the synthesis of heteroleptic ruthenium complexes, which have shown promise in the electrocatalytic reduction of carbon dioxide . The complexes were meticulously characterized using various spectroscopic and analytical techniques .
Photophysical Properties
The compound has been used to investigate photophysical properties. Two mononuclear heteroleptic Ru(II) photosensitizers containing 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand were synthesized and investigated . The emission behavior of both complexes revealed relatively long-lived emissive 3 MLCT and bathochromic shift .
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
Single-Molecule Magnets
Materials prepared from (benzo[d]imidazol-2-yl)methanols, such as Co(II) cubane complexes, behave as single-molecule magnets with TB > 2 K .
Water Electro-Oxidation Catalyst
A cobalt catalyst for water electro-oxidation at neutral pH has been prepared from (benzo[d]imidazol-2-yl)methanols .
Fluorophores and Near-Infrared Dyes
Red-emitting fluorophores with quantum yields 0.96 and near-infrared dyes with absorption maxima near 950 nm have been prepared from (benzo[d]imidazol-2-yl)methanols .
Cytotoxic and Apoptosis-Inducing Agents
Cytotoxic and apoptosis-inducing agents have been prepared from (benzo[d]imidazol-2-yl)methanols .
Antimicrobial Activity
Prominent derivatives with antimicrobial activity have been prepared from (benzo[d]imidazol-2-yl)methanols .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Benzo[d]imidazol-2-yl)quinoline are cancer cells, specifically HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines . The compound exhibits moderate to high inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27, and p53, and down-regulating Bcl-2 . It also activates caspase-9 and caspase-3, leading to the subsequent cleavage of PARP, and inhibits CDK activity .
Biochemical Pathways
The affected pathways include the Bax/Bcl-2 pathway, the p21/p27/p53 pathway, and the caspase-9/caspase-3/PARP pathway . The up-regulation of Bax and down-regulation of Bcl-2 leads to the activation of caspase-9 and caspase-3, which in turn leads to the cleavage of PARP . This results in apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s high cellular permeability and uptake towards the nucleus suggest good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of tumor growth. In vivo antitumor assay results showed that the representative compound exhibited effective inhibition on tumor growth in the HepG2 xenograft mouse model . The compound also causes cell cycle arrest and apoptotic response .
Action Environment
The compound’s phototoxicity under both normoxia and hypoxia conditions suggests that it may be a hypoxia-efficient selective metallodrug for the treatment of certain types of cancer .
Future Directions
The future directions for “2-(1H-benzimidazol-2-yl)quinoline” could involve further exploration of its potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs . Additionally, its coordination compounds with cobalt and manganese could be further studied for their diverse catalytic and magnetic properties .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAMRUTJCSRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349429 | |
Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14044-48-5 | |
Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(1H-benzimidazol-2-yl)quinoline interact with cobalt salts to form supramolecular structures?
A1: Research by Wang et al. [] demonstrates that 2-(1H-benzimidazol-2-yl)quinoline (acting as a semi-rigid ligand) coordinates with cobalt(II) ions to form one-dimensional supramolecular chains. The specific structure of the resulting chain is dependent on the cobalt salt used. For instance, using cobalt(II) nitrate leads to the formation of helical chains with the ligand exhibiting different directions of twist []. These chains further assemble via π-π interactions to create a three-dimensional framework. On the other hand, using cobalt(II) chloride results in chains with a distorted trigonal-bipyramidal geometry around the cobalt center. These chains interact through C-H···π and C-H···Cl interactions to form a three-dimensional framework with channels containing solvent molecules [].
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